Home > Products > Screening Compounds P108272 > 5,7-Bis(benzyloxy)quinazolin-4(3H)-one
5,7-Bis(benzyloxy)quinazolin-4(3H)-one - 379228-33-8

5,7-Bis(benzyloxy)quinazolin-4(3H)-one

Catalog Number: EVT-8906761
CAS Number: 379228-33-8
Molecular Formula: C22H18N2O3
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,7-Bis(benzyloxy)quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, characterized by its unique structural features and potential biological activities. The compound is known for its applications in medicinal chemistry, particularly as a scaffold for developing various pharmacologically active agents. Its chemical structure includes a quinazolinone core substituted with two benzyloxy groups at the 5 and 7 positions, enhancing its lipophilicity and biological activity.

Source and Classification

This compound is classified under quinazoline derivatives, which are well-documented for their diverse biological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The synthesis of 5,7-bis(benzyloxy)quinazolin-4(3H)-one can be traced back to research focused on developing new therapeutic agents targeting various diseases, particularly those involving kinase inhibition and related pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,7-bis(benzyloxy)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach includes:

  1. Starting Materials: The synthesis begins with 4(3H)-quinazolinone as the primary building block.
  2. Substitution Reaction: The introduction of benzyloxy groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods using benzyl bromide or chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
  3. Reflux Conditions: The reaction mixture is often heated under reflux conditions to facilitate the formation of the desired product.
  4. Purification: After completion, the product is purified through recrystallization or chromatography to obtain high-purity 5,7-bis(benzyloxy)quinazolin-4(3H)-one .
Molecular Structure Analysis

Structure and Data

The molecular formula of 5,7-bis(benzyloxy)quinazolin-4(3H)-one is C19_{19}H16_{16}N2_{2}O3_{3}. Its structure features:

  • Quinazolinone Core: A bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
  • Benzyloxy Substituents: Two benzyloxy groups (-O-C6_6H5_5) attached at the 5 and 7 positions of the quinazolinone ring.

The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to predict its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

5,7-Bis(benzyloxy)quinazolin-4(3H)-one can undergo various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the benzyloxy groups can be hydrolyzed to yield hydroxyl derivatives.
  2. Oxidation: The compound may also be oxidized to form corresponding quinazolinediones or other oxidized derivatives.
  3. Substitution Reactions: It can participate in further substitution reactions at the nitrogen or carbon positions of the quinazoline ring to introduce diverse functional groups for enhanced biological activity .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 5,7-bis(benzyloxy)quinazolin-4(3H)-one often involves interaction with specific biological targets such as kinases. These compounds may inhibit key signaling pathways involved in cell proliferation and survival:

  1. Kinase Inhibition: The quinazolinone scaffold can mimic ATP binding sites in kinases, leading to competitive inhibition.
  2. Cell Cycle Arrest: By inhibiting kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2), these compounds can induce cell cycle arrest in cancer cells .
  3. Apoptosis Induction: They may also trigger apoptotic pathways through modulation of signaling cascades associated with cell survival .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

5,7-Bis(benzyloxy)quinazolin-4(3H)-one exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 320.34 g/mol.
  • Melting Point: Typically ranges between 200°C - 220°C depending on purity.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

These properties are crucial for its application in drug formulation and biological assays .

Applications

Scientific Uses

The potential applications of 5,7-bis(benzyloxy)quinazolin-4(3H)-one include:

  1. Anticancer Agents: Due to its ability to inhibit key kinases involved in tumor growth and angiogenesis.
  2. Anti-inflammatory Drugs: Its structural characteristics suggest possible anti-inflammatory activity through modulation of inflammatory pathways.
  3. Research Tools: Used in studies investigating kinase signaling pathways and drug development processes.

Research continues to explore its efficacy against various cancer cell lines and other diseases, emphasizing its importance in medicinal chemistry .

Synthetic Methodologies for 5,7-Bis(benzyloxy)quinazolin-4(3H)-one

Regioselective Benzyloxy Introduction Strategies in Quinazolinone Scaffolds

Regioselective installation of benzyloxy groups at the C5 and C7 positions of the quinazolinone scaffold presents significant synthetic challenges due to the inherent electronic symmetry and competing reactivity of phenolic sites. Strategic pre-functionalization of the precursor molecule is essential for precise differentiation. Common approaches employ ortho-aminobenzoic acid derivatives bearing pre-positioned hydroxyl groups at C5 and C7, protected as acid-labile groups (e.g., tert-butyldimethylsilyl, TBS) or base-labile groups (e.g., acetate) prior to quinazolinone ring formation. The markedly different steric environments at C5 (less hindered) versus C7 (flanked by the fused benzene ring and potential substituents) can be exploited using bulky benzylating agents (e.g., 2,6-dimethylbenzyl bromide) under kinetic conditions to favor initial C5-O-alkylation. Subsequent deprotection and alkylation under thermodynamic control (prolonged reaction times, elevated temperatures) then targets the C7 position. Computational modeling indicates the C5 hydroxyl possesses a slightly higher nucleophilicity index (+0.03 to +0.05 eV) compared to C7 in typical dihydroxy precursors, providing an electronic basis for selective reactions [1] [5].

Table 1: Influence of Directing Groups on Regioselective Benzylation

Precursor SubstituentBenzylation ConditionC5:C7 SelectivityRationale
5-OH, 7-OTBSK₂CO₃, DMF, 80°C>95:5Steric shielding of C7 by TBS group
5-OCOCH₃, 7-OHNaH, THF, 0°C to RT10:90Enhanced C7 nucleophilicity via ester conjugation
5,7-(OH)₂BnBr, Cs₂CO₃, Acetone, reflux65:35Kinetic preference for less hindered C5 site

Multi-Step Alkylation-Oxidation Pathways for Dual Benzyloxy Substitution

Achieving the 5,7-bis(benzyloxy) pattern necessitates sequential protection-deprotection-oxidation sequences starting from readily available 5,7-dihydroxyquinazolin-4(3H)-one or its synthetic precursors. A robust three-step pathway involves:

  • Selective Mono-Benzylation: Treatment of 5,7-dihydroxyquinazolin-4(3H)-one with 1.05 equivalents of benzyl bromide in acetone using cesium carbonate as base yields predominantly the 5-benzyloxy-7-hydroxy derivative (70-85% yield), leveraging the slightly higher acidity of the C5 phenolic proton [2].
  • Oxidation of C4 Position (if required): If starting from dihydroquinazoline precursors, oxidation using MnO₂ (for dehydrogenation) or hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) is performed post the first benzylation to establish the 4(3H)-one moiety without affecting phenolic benzyl ethers [5].
  • Second Benzylation: The isolated 5-benzyloxy-7-hydroxyquinazolin-4(3H)-one undergoes a second benzylation under stronger conditions (excess benzyl bromide, DMF as solvent, 80-90°C, 12-24 hours) to install the 7-benzyloxy group, achieving overall yields of 60-75% for the bis-benzylated product [1] [2].

Alternative routes start from protected 3,5-dihydroxy-4-aminobenzoic acid. Benzylation of both phenolic groups before quinazolinone ring closure (via condensation with formamide or anthranilate derivatives) offers high overall yields (80-90%) but requires stringent anhydrous conditions to prevent ester hydrolysis during the high-temperature cyclization step (180-200°C) [2] [5].

Catalytic Systems for Protecting Group Manipulation at C5 and C7 Positions

Catalytic methods enhance the efficiency and selectivity of benzyloxy group installation and removal during the synthesis of 5,7-bis(benzyloxy)quinazolin-4(3H)-one:

  • Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) catalyzes the alkylation of dihydroxy precursors under biphasic conditions (aqueous NaOH / toluene or dichloromethane). This method facilitates moderate regioselectivity (C5:C7 ~ 3:1) and reduces reaction times (2-4 hours) compared to traditional methods, albeit with lower selectivity than sequential approaches [2] [3].
  • Palladium-Catalyzed Deprotection: During intermediate stages requiring selective removal of one benzyl group (e.g., for further functionalization), catalytic hydrogenolysis (5-10% Pd/C, H₂ atmosphere) remains standard. However, chemoselective removal of a single benzyl group from 5,7-bis(benzyloxy) systems is challenging. Employing Pd catalysts with sterically demanding phosphine ligands (e.g., tri-ortho-tolylphosphine) under mild hydrogen pressure (1-5 psi) can achieve partial deprotection (~50% mono-debenzylation) if carefully controlled [1] [5].
  • Lewis Acid Catalysis: For precursors bearing acid-stable protecting groups (e.g., methyl ethers), BBr₃ in dichloromethane (-78°C to 0°C) efficiently cleaves methyl ethers to liberate phenols for subsequent benzylation. This is less common for benzyl ethers due to competitive cleavage [5].
  • Enzyme-Mediated Debenzylation (Emerging): Lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for the orthogonal deprotection of benzyl groups from specific positions when modified with electron-withdrawing substituents (e.g., p-nitrobenzyl), though applicability to the 5,7-quinazolinone system is under investigation [3].

Table 2: Catalytic Systems for Benzyloxy Manipulation

Catalyst/SystemApplicationConditionsEfficiency/SelectivityLimitations
Pd/C (5-10%)Hydrogenolytic DebenzylationH₂ (1 atm), EtOAc, RT, 2-6hHigh conversionLow chemoselectivity for mono-removal
TBAB (5-10 mol%)PTC Benzylation50% NaOH, Toluene, RT, 2-4hFast, moderate yieldsPoor regioselectivity for bis-alkylation
BBr₃ (1-2 equiv)DemethylationDCM, -78°C to 0°C, 1-3hHigh demethylation yieldNot applicable to benzyl ethers
CALB + p-NO₂-Bn esterEnzymatic Debenzylationtert-Butanol, 40°C, 24-48hHigh positional selectivity (research)Narrow substrate scope, slow

Microwave-Assisted vs. Conventional Thermal Cyclization Efficiency

The final cyclization step forming the quinazolinone ring from N-(2-cyanophenyl)benzamide intermediates or related precursors is significantly enhanced using microwave irradiation, particularly for sterically congested 5,7-disubstituted systems:

  • Conventional Thermal Cyclization: Performed in high-boiling solvents like diphenyl ether or DMF at temperatures of 150-220°C for 8-24 hours. These conditions often lead to variable yields (50-75%) for 5,7-disubstituted quinazolinones due to competitive decomposition of sensitive benzyl ether groups and the dihydro precursor. Prolonged heating also promotes racemization if chiral auxiliaries are present and increases the formation of tar-like byproducts [2] [3].
  • Microwave-Assisted Cyclization: Utilizing sealed vessels under controlled pressure, microwave irradiation enables rapid heating to the target temperature (180-220°C) within minutes and significantly shortens reaction times to 15-45 minutes. Key advantages include:
  • Enhanced Yields (85-95%): Reduced exposure time minimizes decomposition pathways.
  • Improved Purity: Sharper conversions with fewer side products.
  • Greener Profiles: Enables the use of lower-boiling, more environmentally benign solvents like ethanol-water mixtures or ethylene glycol instead of toxic, high-boiling solvents [3].
  • Reproducibility: Precise temperature and pressure control across batches.

Mechanistically, microwave dielectric heating accelerates the rate-determining step—typically the nucleophilic attack of the anthranilic acid nitrogen on a carbonyl carbon (amide or ester) or the dehydration step forming the fused pyrimidine ring. The efficiency gain is most pronounced for electron-deficient or sterically hindered precursors relevant to 5,7-bis(benzyloxy) derivatives. Studies comparing energy consumption demonstrate microwave methods achieve >80% reduction in process energy compared to conventional reflux or oil-bath heating for this cyclization [3].

Table 3: Cyclization Conditions Comparison for 5,7-Bis(benzyloxy)quinazolin-4(3H)-one Precursor

ParameterConventional ThermalMicrowave-Assisted
Temperature180-220°C180-220°C
Time8-24 hours15-45 minutes
SolventDiphenyl ether, DMF, DMSOEthanol/H₂O, Ethylene Glycol, DMF
Typical Yield50-75%85-95%
Energy ConsumptionHigh (kJ/mol ~ 1200-1800)*Low (kJ/mol ~ 200-400)*
Byproduct FormationModerate to HighLow

*Estimated values based on reaction scale and duration.

Properties

CAS Number

379228-33-8

Product Name

5,7-Bis(benzyloxy)quinazolin-4(3H)-one

IUPAC Name

5,7-bis(phenylmethoxy)-3H-quinazolin-4-one

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H18N2O3/c25-22-21-19(23-15-24-22)11-18(26-13-16-7-3-1-4-8-16)12-20(21)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,24,25)

InChI Key

RWBNCYBWQXBLAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=O)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.